Liensinine Perchlorate

Description

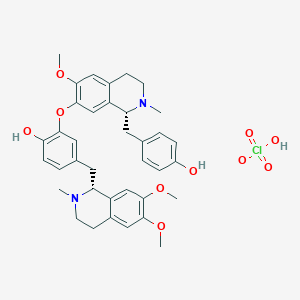

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Liensinine Perchlorate: A Technical Guide to a Novel Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant), has emerged as a significant molecule of interest in cellular biology and oncology.[1] Its perchlorate salt, liensinine perchlorate, is increasingly recognized as a potent, novel inhibitor of late-stage autophagy. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, and its therapeutic potential, particularly in oncology. We consolidate quantitative data from multiple studies, present detailed experimental protocols, and visualize complex cellular processes to offer a practical resource for the scientific community.

Core Mechanism of Action: Inhibition of Autophagic Flux

This compound functions as a late-stage autophagy and mitophagy inhibitor.[1][2][3] Its primary mechanism is the disruption of the fusion between autophagosomes and lysosomes.[2][3] This blockade prevents the degradation of autophagic cargo, leading to a significant accumulation of autophagosomes within the cell.[4]

Key characteristics of its mechanism include:

-

Blocks Autophagosome-Lysosome Fusion: Liensinine effectively halts the final degradative step of the autophagy process.[3]

-

No Effect on Lysosomal pH: Unlike some other lysosomotropic agents, liensinine does not appear to impair lysosomal function by altering their acidic environment. Studies using LysoSensor dyes have shown no significant change in lysosomal pH upon treatment.[3]

-

Increases Lysosomal Membrane Proteins: Treatment with liensinine leads to an increase in the protein levels of lysosome-associated membrane proteins LAMP1 and LAMP2. This suggests the inhibitory mechanism is not due to a reduction in these critical fusion-related proteins.[3][4]

-

Impairs RAB7A Recruitment: The inhibitory effect on fusion is likely achieved by preventing the proper recruitment of the small GTPase RAB7A to lysosomes, a crucial step for mediating the fusion event.[3][5]

This mechanism results in a blocked autophagic flux, which can be observed by the accumulation of key autophagy markers like LC3B-II and SQSTM1/p62.[3][4]

Crosstalk with Key Signaling Pathways

Liensinine's anti-cancer effects are not solely due to autophagy inhibition but also involve intricate crosstalk with other critical cellular pathways, primarily those governing apoptosis and cellular stress.

Autophagy Inhibition and Apoptosis Induction

By blocking the pro-survival mechanism of autophagy, liensinine sensitizes cancer cells to apoptosis. This is particularly effective when used in combination with chemotherapeutic agents like doxorubicin or oxaliplatin.[3][5][6] The accumulation of dysfunctional mitochondria (due to mitophagy inhibition) and cellular stress can trigger the intrinsic apoptosis pathway.

Key observations include:

-

Mitochondrial Dysfunction: Liensinine treatment leads to mitochondrial damage, a drop in mitochondrial membrane potential, and an imbalance in mitochondrial fission and fusion proteins.[4][7]

-

Activation of Apoptotic Proteins: It induces the upregulation of pro-apoptotic proteins such as BAX, cleaved-caspase 9, and cytochrome C.[4][8]

-

JNK Signaling: In colorectal cancer cells, liensinine-induced apoptosis is accompanied by the activation of the JNK signaling pathway.[7][9]

PI3K/AKT/mTOR Pathway

In the context of acute lung injury (ALI), liensinine has been shown to block autophagic flux via the PI3K/AKT/mTOR signaling pathway.[10] While mTOR is a well-known negative regulator of autophagy initiation, liensinine's late-stage block appears to be modulated by this pathway, suggesting a complex feedback loop. In gallbladder cancer, liensinine has also been found to impact the PI3K/AKT pathway to induce apoptosis.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various studies and cell lines.

Table 1: In Vitro Cytotoxicity of Liensinine

| Cell Line | Cancer Type | Assay | IC50 / Effect | Duration | Reference |

| A549 | Non-Small-Cell Lung | CCK-8 | Concentration-dependent toxicity | 24h / 48h | [4][11] |

| H520 | Non-Small-Cell Lung | CCK-8 | Concentration-dependent toxicity | 24h / 48h | [11] |

| SPC-A1 | Non-Small-Cell Lung | CCK-8 | Concentration-dependent toxicity | 24h / 48h | [4][11] |

| HCT116 | Colorectal | CCK-8 | Synergistic effect with oxaliplatin | - | [6] |

| LoVo | Colorectal | CCK-8 | Synergistic effect with oxaliplatin | - | [6] |

| MDA-MB-231 | Breast | Cell Viability | Synergistic effect with doxorubicin | - | [3] |

Table 2: In Vivo Efficacy of Liensinine

| Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Key Finding | Reference |

| Colorectal Cancer | Nude Mice (Xenograft) | Not specified | - | Suppressed tumor growth, reduced Ki-67 index | [7][9] |

| Breast Cancer | Nude Mice (MDA-MB-231 Xenograft) | 60 mg/kg, intraperitoneal | 30 days | Synergized with doxorubicin to inhibit tumor growth | [3] |

| Non-Small-Cell Lung | Murine Xenograft | Not specified | - | Inhibited tumor growth, induced apoptosis in vivo | [4][8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on methodologies described in the cited literature.

Cell Viability and Proliferation Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or a vehicle control (DMSO). For combination studies, co-treat with a fixed concentration of a chemotherapeutic agent.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Autophagy Markers

-

Cell Lysis: Treat cells with liensinine for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagic Flux Assay with mRFP-GFP-LC3

-

Transfection/Transduction: Transfect or transduce cells (e.g., A549, MDA-MB-231) with a tandem mRFP-GFP-LC3 adenovirus or plasmid. Allow 24 hours for expression.

-

Treatment: Treat the cells with liensinine, a positive control (e.g., rapamycin), or a negative control (vehicle).

-

Imaging: Observe the cells under a fluorescence confocal microscope.

-

Interpretation:

-

Yellow Puncta (RFP+GFP): Represent autophagosomes (neutral pH).

-

Red-Only Puncta (RFP): Represent autolysosomes, as the GFP signal is quenched by the acidic lysosomal environment.

-

Liensinine Treatment: An accumulation of yellow puncta indicates a block in autophagosome-lysosome fusion.[4]

-

Therapeutic Potential and Future Directions

This compound's unique mechanism as a late-stage autophagy inhibitor makes it a promising candidate for cancer therapy.[5]

-

Chemosensitization: Its most significant potential lies in its ability to sensitize cancer cells to conventional chemotherapy.[1][3] By disabling the protective autophagy response, liensinine lowers the threshold for drug-induced apoptosis. This has been demonstrated in breast, colorectal, and non-small-cell lung cancers.[4][5][9]

-

Overcoming Drug Resistance: Autophagy is a known mechanism of resistance to cancer therapies. Liensinine can overcome oxaliplatin resistance in colorectal cancer by targeting HIF-1α to inhibit autophagy.[6]

-

Direct Anti-Tumor Effects: Liensinine also exhibits direct anti-proliferative and pro-apoptotic effects on various cancer cells, even without combination therapy.[7][12]

-

Other Indications: Beyond cancer, its ability to modulate autophagy and inflammation suggests potential applications in other diseases, such as sepsis-induced acute kidney injury.[13]

Future research should focus on optimizing dosing and delivery for in vivo applications, exploring its efficacy in a broader range of cancers, and further elucidating the complex signaling networks it modulates. Its favorable toxicity profile, being a natural product, adds to its appeal as a potential therapeutic agent.[7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Perchlorate: A Novel Therapeutic Avenue for Colorectal Cancer

An In-depth Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of liensinine perchlorate in colorectal cancer (CRC). Liensinine, a natural isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated significant potential as a therapeutic agent against CRC.[1] This document synthesizes key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols to facilitate further research and development.

Executive Summary

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel, effective, and less toxic therapeutic strategies.[1] this compound has emerged as a promising candidate, exhibiting potent anticancer effects through the induction of mitochondrial dysfunction and apoptosis in CRC cells.[1][2] Furthermore, recent studies have highlighted its ability to sensitize CRC cells to conventional chemotherapy, such as oxaliplatin, by modulating autophagy.[3][4][5][6] This guide details the cellular and molecular mechanisms underlying these effects, presents quantitative data from key preclinical studies, and provides detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in colorectal cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| HCT116 | 24 | 12.5 |

| HCT116 | 48 | 8.3 |

| SW480 | 24 | 15.8 |

| SW480 | 48 | 10.2 |

| LoVo | 24 | 14.1 |

| LoVo | 48 | 9.5 |

Data extracted from Wang Y, et al. Food Funct. 2018.

Table 2: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

| Liensinine (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 5.2 ± 0.7 |

| 5 | 15.8 ± 1.5 |

| 10 | 28.4 ± 2.1 |

| 20 | 45.1 ± 3.2 |

Data represents the mean ± SD from three independent experiments. Data extracted from Wang Y, et al. Food Funct. 2018.

Table 3: In Vivo Efficacy of this compound in a HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| Liensinine | 10 | 680 ± 95 | 45.6 |

| Liensinine | 20 | 410 ± 70 | 67.2 |

Data represents the mean ± SD. Data extracted from Wang Y, et al. Food Funct. 2018.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects in colorectal cancer through multiple mechanisms, primarily centered on the induction of apoptosis via mitochondrial dysfunction and the modulation of autophagy.

Induction of Apoptosis via the JNK Signaling Pathway

This compound treatment leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation is a key event in the induction of mitochondrial-mediated apoptosis. The proposed signaling cascade is as follows:

Sensitization to Oxaliplatin through Autophagy Inhibition

In the context of chemotherapy resistance, this compound has been shown to sensitize colorectal cancer cells to oxaliplatin.[3][4][5][6] It achieves this by inhibiting autophagy through the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Plate cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., JNK, p-JNK, Bax, Bcl-2, Caspase-3, HIF-1α, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in 100 µL of PBS into the right flank of each mouse.

-

Treatment Initiation: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control intraperitoneally daily for 21 days.

-

Tumor Measurement: Measure the tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

Conclusion

This compound demonstrates significant anticancer activity against colorectal cancer in preclinical models. Its ability to induce apoptosis through the JNK signaling pathway and to overcome chemotherapy resistance by inhibiting autophagy highlights its potential as a standalone or combination therapy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical translation of this promising natural compound.

References

- 1. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Anti-Hypertensive Effects of Liensinine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant), has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-hypertensive agent. This technical guide provides a comprehensive overview of the anti-hypertensive effects of its perchlorate salt, Liensinine Perchlorate. While direct research on this compound is emerging, this document synthesizes available data and extrapolates from studies on the closely related and structurally similar alkaloids, neferine and isoliensinine, to elucidate its mechanism of action, present quantitative data from relevant experimental models, and provide detailed experimental protocols. The primary mechanisms underlying the anti-hypertensive effects of this class of compounds appear to be the modulation of calcium channels in vascular smooth muscle cells and the involvement of the nitric oxide signaling pathway, leading to vasorelaxation and a subsequent reduction in blood pressure.

Data Presentation: Quantitative Effects on Blood Pressure and Vasorelaxation

The following tables summarize the quantitative data on the anti-hypertensive and vasorelaxant effects of liensinine and its analogs, neferine and isoliensinine. It is important to note that while this compound is expected to have similar activity, the data presented here is largely derived from studies on these closely related compounds due to the limited availability of specific quantitative data for the perchlorate salt itself.

Table 1: In Vivo Anti-Hypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

| Compound | Animal Model | Dose | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction | Systolic Blood Pressure (SBP) Reduction | Reference |

| Isoliensinine | Spontaneously Hypertensive Rats (SHRs) | 2.5 mg/kg/day | Intragastric | 10 weeks | Not Reported | Significant attenuation of elevation | [1] |

| 5 mg/kg/day | Significant attenuation of elevation | [1] | |||||

| 10 mg/kg/day | Significant attenuation of elevation | [1] | |||||

| Neferine | Spontaneously Hypertensive Rats (SHRs) | 2.5 mg/kg/day | Intragastric | Not Specified | Not Reported | Substantially reduced | [2][3] |

| 5 mg/kg/day | Substantially reduced | [2][3] | |||||

| 10 mg/kg/day | Substantially reduced | [2][3] | |||||

| Neferine | L-NAME-Induced Hypertensive Rats | 1 mg/kg | Not Specified | 4 weeks | Not Reported | Marked decrease to 137.75 ± 10.14 mmHg | [4] |

| 10 mg/kg | Marked decrease to 132.23 ± 9.5 mmHg | [4] |

Table 2: In Vitro Vasorelaxant Effects on Isolated Aortic Rings

| Compound | Preparation | Pre-contraction Agent | Endothelium | Max Relaxation (Emax) | pD2 (-log EC50) | Reference |

| Neferine | Rat Thoracic Aorta | Phenylephrine (10⁻⁶ M) | Intact | 98.95 ± 0.66% | 7.93 ± 0.28 | [4] |

| Denuded | 90.61 ± 1.91% | 6.85 ± 0.36 | [4] | |||

| Isoliensinine | Rat Abdominal Aorta | Norepinephrine (NE) or KCl | Not Specified | Significant attenuation of vasoconstriction | Not Reported | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-hypertensive effects of liensinine and its analogs.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the effect of this compound on systolic and mean arterial blood pressure in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats (as normotensive controls), typically 12-14 weeks old.[1][2]

Materials:

-

This compound

-

Vehicle (e.g., distilled water, saline with 0.5% carboxymethylcellulose sodium)

-

Gavage needles

-

Non-invasive tail-cuff blood pressure measurement system[5][6] or telemetry system for continuous monitoring.

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days using the tail-cuff method to obtain stable readings.[5] For this method, rats are typically placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse returns is recorded as the SBP.[5]

-

Grouping: Randomly divide the SHRs into several groups (n=6-8 per group): a control group receiving the vehicle, and treatment groups receiving different doses of this compound (e.g., 2.5, 5, and 10 mg/kg/day). A group of WKY rats serves as a normotensive control.[1][2]

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-10 weeks).[1][2][4]

-

Blood Pressure Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the treatment period.[2]

-

Data Analysis: Analyze the changes in SBP and HR over time and compare the values between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

In Vitro Vasorelaxation Study Using Isolated Rat Aortic Rings

Objective: To assess the direct vasorelaxant effect of this compound and to investigate the underlying mechanisms (endothelium-dependent/independent, role of calcium channels and nitric oxide).

Tissue Preparation:

-

Euthanasia and Dissection: Euthanize male Wistar or Sprague-Dawley rats by cervical dislocation and immediately dissect the thoracic aorta.[4][7]

-

Cleaning and Sectioning: Carefully remove the surrounding connective and adipose tissues in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1). Cut the aorta into rings of 2-3 mm in length.[7]

-

Endothelium Removal (for some rings): For endothelium-denuded rings, gently rub the intimal surface with a small wire or wooden stick.[4]

Experimental Setup:

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7] One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.[8]

-

Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check their viability. After washing, assess the integrity of the endothelium in endothelium-intact rings by inducing contraction with phenylephrine (PE, 1 µM) followed by relaxation with acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates intact endothelium.[8]

Protocol for Vasorelaxation Assay:

-

Pre-contraction: After a washout period, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, typically phenylephrine (PE, 1 µM) or KCl (60 mM).[4]

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., 10⁻¹² to 10⁻⁴ M) to the organ bath to obtain a concentration-response curve for relaxation.[4]

-

Mechanism Investigation:

-

Role of Endothelium: Compare the relaxation responses in endothelium-intact and endothelium-denuded rings.

-

Role of Nitric Oxide: In endothelium-intact rings, pre-incubate with an inhibitor of nitric oxide synthase (NOS), such as Nω-nitro-L-arginine methyl ester (L-NAME, e.g., 100 µM), for 20-30 minutes before pre-contraction with PE and subsequent addition of this compound.[4]

-

Role of Calcium Channels: In Ca²⁺-free Krebs solution containing a high concentration of KCl (to depolarize the membrane and open voltage-gated Ca²⁺ channels), induce contractions by cumulatively adding CaCl₂ in the presence and absence of this compound to assess its effect on extracellular Ca²⁺ influx.[4]

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.

-

Calculate the Emax (maximum relaxation) and pD₂ (-log EC₅₀) values to quantify the potency and efficacy of this compound.

Signaling Pathways and Experimental Workflows

The anti-hypertensive effect of this compound is believed to be mediated through a combination of mechanisms, primarily involving the relaxation of vascular smooth muscle.

Proposed Signaling Pathway for Vasorelaxation

The available evidence from studies on related alkaloids suggests that this compound induces vasorelaxation through two main pathways: inhibition of calcium influx into vascular smooth muscle cells and stimulation of the endothelial nitric oxide synthase (eNOS) pathway.

References

- 1. Isoliensinine promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neferine ameliorates hypertensive vascular remodeling modulating multiple signaling pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neferine-ameliorates-hypertensive-vascular-remodeling-modulating-multiple-signaling-pathways-in-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolated rat aorta ring experiment: Significance and symbolism [wisdomlib.org]

- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on Liensinine Perchlorate: A Bisbenzylisoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a principal bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention for its diverse pharmacological activities.[1] This guide focuses on Liensinine Perchlorate, a salt form of Liensinine, which offers specific solubility and stability characteristics beneficial for research and development.[2][3][4] Liensinine and its derivatives exhibit a range of biological effects, including anti-cancer, anti-arrhythmic, anti-hypertensive, and anti-inflammatory properties.[5][6][7] This document provides an in-depth overview of its mechanism of action, quantitative data from various studies, detailed experimental protocols, and key signaling pathways.

Chemical Structure:

-

Liensinine: C₃₇H₄₂N₂O₆

-

Molecular Weight: 610.74 g/mol [8]

-

This compound: C₃₇H₄₃ClN₂O₁₀

-

Molecular Weight: 711.2 g/mol [3]

Mechanism of Action

This compound, through its active component Liensinine, modulates several critical cellular processes. Its primary mechanisms include the inhibition of autophagy, induction of apoptosis, and regulation of key signaling pathways implicated in cancer and inflammation.

Autophagy Inhibition

A key mechanism of Liensinine is the inhibition of late-stage autophagy.[9][10] It acts by blocking the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular waste.[10] This disruption is not due to changes in lysosomal pH but is likely achieved by inhibiting the recruitment of RAB7A to lysosomes.[10] This leads to an accumulation of autophagosomes within the cell. This action is particularly relevant in oncology, as inhibiting autophagy can sensitize cancer cells to conventional chemotherapeutic agents.[10]

Induction of Apoptosis and Cell Cycle Arrest

Liensinine has been shown to induce apoptosis in various cancer cell lines, including gastric, breast, and non-small-cell lung cancer.[6][11][12] This is achieved through multiple pathways:

-

ROS Generation: Liensinine treatment leads to an increase in reactive oxygen species (ROS) levels within cancer cells.[6] This oxidative stress triggers downstream apoptotic signaling.

-

Mitochondrial Dysfunction: It promotes mitochondrial fission, a process mediated by the dephosphorylation and mitochondrial translocation of DNM1L, enhancing apoptosis.[10][12]

-

Caspase Activation: The apoptotic cascade is furthered by the cleavage and activation of PARP, caspase-3, and caspase-9.[6]

-

Cell Cycle Arrest: Liensinine can induce cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6]

Modulation of Signaling Pathways

Liensinine's effects are mediated through its influence on several key signaling pathways:

-

PI3K/AKT Pathway: In gastric cancer cells, Liensinine has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6]

-

AMPK-HIF-1α Axis: In hepatocellular carcinoma, Liensinine reprograms cellular metabolism by shifting it from glycolysis to oxidative phosphorylation through the activation of the AMPK-HIF-1α axis.[13]

-

TGF-β1/P-smad3 Pathway: It can inhibit the epithelial-mesenchymal transition (EMT) in intrahepatic cholangiocarcinoma (ICC) cells by suppressing the TGF-β1/P-smad3 signaling pathway.[11]

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the key signaling pathways modulated by Liensinine.

Diagram 1: Liensinine-Induced Apoptosis and Autophagy Inhibition

Caption: Liensinine's dual mechanism of inducing apoptosis and inhibiting autophagy.

Diagram 2: Liensinine's Metabolic Reprogramming via AMPK-HIF-1α

Caption: Liensinine's role in metabolic reprogramming in HCC cells.

Quantitative Data

The following tables summarize quantitative data from various studies on Liensinine.

Table 1: In Vitro Cytotoxicity of Liensinine

| Cell Line | Cancer Type | Assay | IC₅₀ / Effect | Reference |

|---|---|---|---|---|

| A549, H520, SPC-A1 | Non-Small-Cell Lung Cancer | CCK-8 | Significant dose-dependent inhibition | [11][12] |

| Gastric Cancer Cells | Gastric Cancer | CCK-8 | Dose-dependent reduction in proliferation | [6] |

| MDA-MB-231 | Breast Cancer | Viability Assay | Markedly decreased viability with Doxorubicin | [10] |

| HUH7, Hep1-6 | Hepatocellular Carcinoma | CCK-8 | Significant dose-dependent reduction in viability | [13] |

| VSMCs | Vascular Smooth Muscle | MTT | 47.02% proliferation at 30 µg/mL |[7] |

Table 2: In Vivo Efficacy of Liensinine

| Animal Model | Cancer Type/Condition | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Nude Mice | Non-Small-Cell Lung Cancer (A549 xenograft) | Not specified | Inhibited tumor growth | [12] |

| Nude Mice | Gastric Cancer (xenograft) | Not specified | Inhibited tumor growth | [6] |

| Nude Mice | Breast Cancer (MDA-MB-231 xenograft) | Not specified | Synergized with doxorubicin to inhibit tumor growth | [10] |

| Mice | Hepatocellular Carcinoma (orthotopic) | 20 mg/kg (i.p. daily) | Inhibited tumor growth | [13] |

| Rats | Periodontitis | 100 or 200 mg/kg (oral gavage, daily) | Effective treatment, similar to metronidazole |[5] |

Table 3: Antioxidant Activity of Liensinine

| Assay | Metric | Result | Reference |

|---|---|---|---|

| DPPH Free Radical Scavenging | IC₅₀ | 1.8 µg/mL | [7] |

| Serum Lipid Peroxidation | Inhibition | Remarkable reduction at 30 and 40 µg/mL |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Liensinine research.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of Liensinine on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HUH7, Hep1-6) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with varying concentrations of Liensinine (e.g., 0, 20, 40, 60, 80 µM) for 24 to 48 hours.[11][13] A vehicle control (DMSO) should be included.

-

Reagent Addition: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[13]

-

Incubation: Incubate the plates at 37°C for 2 hours.[13]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the extent of apoptosis induced by Liensinine.

Methodology:

-

Cell Treatment: Treat cells (e.g., A549, SPC-A1) with the desired concentrations of Liensinine for 48 hours.[11][12]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) using appropriate software (e.g., FlowJo).[13]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Liensinine in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells (e.g., A549) suspended in PBS into the flank of each mouse.[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment and control groups. Administer Liensinine (e.g., 20 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage daily.[13]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[12]

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Experimental Workflow Diagram

Diagram 3: General Workflow for In Vitro and In Vivo Analysis of Liensinine

Caption: A typical experimental workflow for evaluating Liensinine.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. Its multifaceted mechanism of action, involving the concurrent inhibition of autophagy and induction of apoptosis, offers a unique advantage in overcoming cancer cell resistance. The modulation of critical signaling pathways like PI3K/AKT and AMPK further underscores its potential as a targeted therapy.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies of this compound to optimize dosing and delivery.

-

Combination therapy studies to explore its synergistic effects with a broader range of chemotherapeutic agents and immunotherapies.

-

Investigation into its effects on other diseases, such as neurodegenerative disorders and cardiovascular conditions, given its wide range of biological activities.[5][14]

-

Elucidation of the precise molecular interactions through which Liensinine inhibits autophagosome-lysosome fusion.

The comprehensive data and protocols presented in this guide aim to facilitate further research and development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. This compound | Apoptosis | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liensinine Prevents Vascular Inflammation by Attenuating Inflammatory Mediators and Modulating VSMC Function [mdpi.com]

- 8. Liensinine Datasheet [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liensinine improves cognitive dysfunction behavior via restoring neurotransmitters and microbial remodeling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Potential of Liensinine Perchlorate: A Technical Guide

Introduction

Liensinine is a prominent bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (Nelumbo nucifera Gaertn)[1][2]. Traditionally used in Chinese medicine, components of the lotus seed have been applied to address cardiovascular and nervous system disorders[1]. Modern pharmacological investigations have identified Liensinine as a compound with a spectrum of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties[3][4][5]. The compound is often studied in its perchlorate salt form, Liensinine Perchlorate, to enhance solubility and stability for experimental use[4][6].

This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory potential of Liensinine. It consolidates quantitative data from key in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms of action. The information is intended to serve as a foundational resource for researchers investigating Liensinine as a potential therapeutic agent for inflammatory diseases.

In Vitro Anti-inflammatory and Antioxidant Activity

In vitro studies have demonstrated that Liensinine can directly counteract inflammatory and oxidative processes in various cell models. These studies provide foundational evidence of its biological activity at the cellular level.

Data Summary: In Vitro Effects

The following table summarizes the key quantitative findings from in vitro experiments on Liensinine.

| Cell Line/Assay | Stimulus | Liensinine Concentration | Key Quantitative Results | Reference |

| DPPH Assay | - | IC₅₀: 1.8 µg/mL | Potent free radical scavenging activity. | [1] |

| Serum Lipid Peroxidation | - | 30 and 40 µg/mL | Remarkable reduction in thiobarbituric acid reactive substances (TBARS). | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20 µg/mL | 25% reduction in Nitric Oxide (NO) production. | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Dose-dependent decrease in iNOS and COX-2 protein expression. | [1][3] |

| Human Vascular Smooth Muscle Cells (VSMC) | Platelet-Derived Growth Factor (PDGF-BB) | 20 and 30 µg/mL | Reduced cell proliferation to 67.16% and 47.02%, respectively. | [1] |

| Human Vascular Smooth Muscle Cells (VSMC) | Tumor Necrosis Factor-α (TNF-α) | 10, 20, and 30 µg/mL | Significantly inhibited Interleukin-6 (IL-6) release. | [1] |

| Human Vascular Smooth Muscle Cells (VSMC) | Tumor Necrosis Factor-α (TNF-α) | Concentration-dependent | Decreased Matrix Metalloproteinase-9 (MMP-9) enzymatic activity. | [1] |

Key Experimental Protocols

2.2.1 LPS-Induced Inflammation in Macrophages (RAW 264.7) This protocol is widely used to screen for anti-inflammatory activity by mimicking bacterial-induced inflammation.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for 24 hours[1].

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[1].

-

Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory proteins such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[3].

-

2.2.2 Antioxidant Capacity Assays These assays measure the ability of a compound to neutralize free radicals or prevent oxidative damage.

-

DPPH Free Radical Scavenging Assay: Liensinine is mixed with a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH), a stable free radical. The scavenging activity is determined by the decrease in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is neutralized. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then calculated[1].

-

Lipid Peroxidation Inhibition Assay: Serum is incubated with a pro-oxidant (e.g., Fe²⁺) in the presence of various concentrations of Liensinine. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) or TBARS[1].

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Liensinine have been validated in several animal models of systemic and localized inflammation, demonstrating its therapeutic potential in a complex biological system.

Data Summary: In Vivo Effects

The following table summarizes key findings from in vivo studies using Liensinine to treat inflammatory conditions in animal models.

| Animal Model | Inflammatory Stimulus | Liensinine Dosage | Key Quantitative/Qualitative Results | Reference |

| Sepsis-Induced Cardiac Injury (Mice) | Lipopolysaccharide (LPS) | Low, Medium, High Doses | Attenuated inflammatory cytokine response (decreased IL-1β, iNOS, TNF-α; increased IL-10). Reduced oxidative stress (decreased MDA; increased SOD, CAT, GSH-Px). | [3] |

| Sepsis-Induced Spleen Injury (Mice) | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | Dose-dependently reversed the increase in iNOS expression. Significantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased anti-inflammatory IL-10. | [7] |

| Acute Lung Injury (Mice) | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | Ameliorated lung tissue injury and suppressed LPS-induced inflammatory factor levels in lung tissues. | [8] |

| Sepsis-Induced Acute Liver Injury (Mice) | Lipopolysaccharide (LPS) | Not specified | Decreased serum AST and ALT levels. Ameliorated histopathological changes. Reduced mRNA levels of TNF-α, IL-1β, iNOS, and IL-6. | [9] |

Key Experimental Protocols

3.2.1 LPS-Induced Sepsis Model in Mice This model is used to study systemic inflammation and organ damage that occurs during sepsis.

-

Animal Grouping: Male C57BL/6 or BALB/c mice are randomly divided into groups: Control, LPS-only, and Liensinine + LPS (at various doses, e.g., 10, 20, 40 mg/kg)[7][8].

-

Treatment Regimen: The Liensinine groups receive the compound (e.g., via intraperitoneal injection or oral gavage) for a set period (e.g., 5 consecutive days) prior to LPS challenge[7].

-

Induction of Sepsis: Mice are injected intraperitoneally with a single dose of LPS (e.g., 10 mg/kg) to induce a systemic inflammatory response[8].

-

Sample Collection and Analysis: After a specified time (e.g., 6-12 hours), animals are euthanized.

-

Blood and Tissue Collection: Blood serum is collected for cytokine analysis (ELISA), and organs (heart, lungs, liver, spleen) are harvested for histology (H&E staining), protein analysis (Western blot), and gene expression analysis (qRT-PCR)[3][7][9].

-

Oxidative Stress Markers: Tissue homogenates are used to measure levels of MDA and the activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px)[3][7].

-

3.2.2 Carrageenan-Induced Paw Edema This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats or mice are divided into control, positive control (e.g., Diclofenac), and test groups (Liensinine at various doses)[10][11].

-

Baseline Measurement: The initial volume of the animals' hind paw is measured using a plethysmometer[12].

-

Compound Administration: The test groups are administered Liensinine orally or intraperitoneally. The positive control group receives a standard anti-inflammatory drug, and the control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a subplantar injection of 1% carrageenan solution is administered into the hind paw of each animal[10].

-

Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group[13].

Molecular Mechanisms of Action

Research indicates that Liensinine exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory mediators and antioxidant enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli like LPS activate a cascade that leads to the degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines[3].

Liensinine has been shown to potently inhibit this pathway. Studies suggest it acts upstream by modifying the Src/TRAF6/TAK1 axis, which prevents the subsequent activation of the IKK complex and phosphorylation of IκBα[8]. This action blocks the nuclear translocation of p65, thereby suppressing the expression of NF-κB's target inflammatory genes[8][9].

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. In the presence of oxidative stress or activators like Liensinine, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes[2].

Liensinine has been shown to activate the Nrf2 pathway, leading to increased production of protective enzymes such as SOD, CAT, and GSH-Px[3][9]. This action enhances the cell's ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key component of the inflammatory process.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, are also critically involved in the inflammatory response. They can be activated by stimuli like LPS and contribute to the production of inflammatory cytokines. Evidence suggests that Liensinine can suppress the activation of MAPK pathways, representing another layer of its anti-inflammatory mechanism[9]. This modulation may occur through the JNK/p38-ATF2 axis, contributing to the reduction of inflammation and apoptosis in sepsis-induced organ injury[5].

Summary and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound. It demonstrates robust activity in both cellular and animal models of inflammation, operating through a multi-pronged mechanism that includes the potent inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant pathway[3][8][9].

While these findings are promising, further research is required to fully elucidate its therapeutic potential. Key future directions for drug development professionals and researchers include:

-

Chronic Inflammation Models: Evaluating the efficacy of Liensinine in animal models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

-

Pharmacokinetics and Bioavailability: Conducting detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Safety and Toxicology: Performing comprehensive toxicology studies to establish a clear safety profile for long-term administration.

-

Target Identification: Utilizing advanced techniques to confirm the direct molecular targets of Liensinine within the identified signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Liensinine, a alkaloid from lotus plumule, mitigates lipopolysaccharide-induced sepsis-associated encephalopathy through modulation of nuclear factor erythroid 2-related factor-mediated inflammatory biomarkers and mitochondria apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liensinine (perchlorate) - MedChem Express [bioscience.co.uk]

- 7. Liensinine attenuates inflammation and oxidative stress in spleen tissue in an LPS-induced mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liensinine alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. article.imrpress.com [article.imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Perchlorate: A Potential Therapeutic Agent for Non-Small-Cell Lung Cancer

A Technical Guide on its Anti-Tumor Mechanisms

Introduction

Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, accounting for approximately 80% of all lung cancer cases.[1] The development of novel therapeutic agents with improved efficacy and minimal side effects is a critical area of research. Liensinine, a bioactive isoquinoline alkaloid extracted from the green embryo of the seeds of Nelumbo nucifera (lotus), has emerged as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of the effects of liensinine perchlorate on NSCLC cells, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Cytotoxic and Anti-Proliferative Effects

Liensinine exhibits significant cytotoxic and anti-proliferative effects on various NSCLC cell lines in a dose-dependent manner.[3] This has been demonstrated through both in vitro cell viability assays and in vivo tumor xenograft models.

In Vitro Cell Viability

Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, have been employed to quantify the inhibitory effect of liensinine on NSCLC cell proliferation.[2][3]

Table 1: Effect of Liensinine on the Viability of NSCLC Cell Lines

| Cell Line | Treatment Duration | IC50 Concentration (µM) |

| A549 | 48h | Not explicitly stated, but significant toxicity observed at 20 µM |

| H520 | 48h | Not explicitly stated, but significant toxicity observed at 20 µM |

| SPC-A1 | 48h | Not explicitly stated, but significant toxicity observed at 20 µM |

Data extrapolated from graphical representations in the cited literature.[2]

In Vivo Tumor Growth Inhibition

Studies using murine xenograft tumor models have confirmed the anti-tumor effects of liensinine in a living organism. These studies indicate that liensinine can inhibit tumor growth without causing significant systemic toxicity.[1][2]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism through which liensinine exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Evidence suggests that liensinine activates the intrinsic, mitochondria-mediated apoptotic pathway.[1]

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been utilized to quantify the percentage of apoptotic cells following liensinine treatment.

Table 2: Apoptosis Induction by Liensinine in NSCLC Cells

| Cell Line | Liensinine Concentration (µM) | Treatment Duration | Apoptotic and Dead Cells (%) |

| A549 | 20 | 48h | Significantly increased |

| H520 | 20 | 48h | Significantly increased |

| SPC-A1 | 20 | 48h | Significantly increased |

Specific percentages were not provided in the text, but the results were described as a significant increase in apoptotic and dead cells.[1][2]

Molecular Mechanisms of Apoptosis

Western blot analyses have revealed that liensinine treatment leads to the upregulation of key proteins involved in the mitochondrial apoptosis pathway.[1] This includes:

-

Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

-

Cytochrome c: Its release into the cytoplasm initiates the caspase cascade.

-

Cleaved Caspase-9: An initiator caspase that is activated upon cytochrome c release.

-

Cleaved Caspase-3: An executioner caspase that is activated by caspase-9 and leads to the cleavage of cellular proteins.

-

Cleaved PARP: A substrate of caspase-3; its cleavage is a hallmark of apoptosis.

The pro-apoptotic effects of liensinine can be reversed by a pan-caspase inhibitor, Z-VAD-FMK, further confirming the role of caspases in this process.[1]

Signaling Pathway for Liensinine-Induced Apoptosis

References

The Role of Liensinine Perchlorate in Blocking Autophagosome-Lysosome Fusion: A Technical Guide

Executive Summary: Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has been identified as a potent, late-stage autophagy inhibitor.[1][2] Its primary mechanism of action involves the specific blockade of autophagosome-lysosome fusion, a critical terminal step in the autophagic process. This action leads to the accumulation of autophagosomes within the cell and has significant implications for cancer therapy, where it can sensitize tumor cells to conventional chemotherapeutic agents. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental validation of Liensinine's role as an autophagy inhibitor for researchers, scientists, and drug development professionals.

Introduction to Autophagy and the Fusion Step

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled. The process, known as macroautophagy, involves the sequestration of cytoplasmic cargo within a double-membraned vesicle called an autophagosome.[3][4] For degradation to occur, the autophagosome must fuse with a lysosome to form an autolysosome, where acidic hydrolases break down the contents.[3] This fusion event is a complex, multi-step process orchestrated by a series of proteins, including Rab GTPases, SNAREs, and tethering factors, making it a key regulatory point in the overall autophagic flux.

Liensinine's Core Mechanism: Inhibition of Autophagosome-Lysosome Fusion

Liensinine functions as a late-stage autophagy inhibitor by specifically preventing the fusion of autophagosomes with lysosomes.[5][6] This blockade results in the intracellular accumulation of autophagosomes, a hallmark phenotype observable through various experimental methods.[5][7] Unlike early-stage inhibitors (e.g., 3-methyladenine) that prevent autophagosome formation, Liensinine allows the initial stages of autophagy to proceed, targeting the final degradative step.

Impairment of RAB7A Recruitment

The molecular basis for this inhibition appears to be the disruption of key protein recruitment necessary for fusion. Research indicates that Liensinine treatment inhibits the recruitment of the small GTPase RAB7A to lysosomes, without affecting its localization to autophagosomes.[5][6][8] RAB7A is a master regulator of late endocytic trafficking and is essential for mediating the tethering and fusion of autophagosomes with lysosomes. By preventing its proper lysosomal localization, Liensinine effectively stalls the fusion machinery.

Lysosomal Integrity and Function

Crucially, the inhibitory action of Liensinine is not due to a general impairment of lysosomal function. Studies have shown that Liensinine does not alter the acidic pH of lysosomes, a critical factor for the activity of degradative enzymes.[5] This specificity distinguishes it from other compounds like bafilomycin A1, which inhibit autophagy by neutralizing lysosomal pH. While lysosome-associated membrane proteins (LAMP1 and LAMP2) were observed to increase under Liensinine treatment in non-small-cell lung cancer (NSCLC) cells, this was interpreted as part of the blocked autophagic flux rather than a direct effect on lysosomal biogenesis.[7]

Modulation of Cellular Signaling Pathways

Liensinine's impact on autophagy is intertwined with its modulation of key cellular signaling pathways, particularly the PI3K/AKT/mTOR axis, which is a central regulator of cell growth, proliferation, and autophagy.

In the context of lipopolysaccharide (LPS)-induced acute lung injury, Liensinine was found to block autophagic flux via the PI3K/AKT/mTOR pathway.[9] The mTOR complex 1 (mTORC1) is a well-established negative regulator of autophagy.[10][11] When active, mTORC1 phosphorylates and inhibits the ULK1 complex, preventing the initiation of autophagy. Liensinine's intervention at a late stage of autophagy can create complex feedback loops with this pathway, which may contribute to its therapeutic effects. For instance, in NSCLC cells, Liensinine treatment led to an increase in the expression of p-AMPK, a known activator of autophagy and inhibitor of mTOR.[7]

Quantitative Data Summary

The effects of Liensinine have been quantified across various studies, primarily focusing on its impact on autophagy markers, cell viability, and apoptosis, especially when used in combination with chemotherapeutic agents.

| Parameter | Cell Line(s) | Treatment | Observation | Reference |

| Autophagy Markers | ||||

| LC3-II / LC3-I Ratio | Breast Cancer, NSCLC | Liensinine | Significant Increase | [5][9] |

| p62/SQSTM1 Levels | Breast Cancer, NSCLC | Liensinine | Significant Increase (due to blocked degradation) | [9] |

| Lysosomal Function | ||||

| Lysosomal pH | Breast Cancer | Liensinine | No significant change (pH ~4.5) | [5] |

| Cell Viability | ||||

| Proliferation | Colorectal Cancer (CRC) | Liensinine | Dose-dependent inhibition | [12][13] |

| Apoptosis | ||||

| Apoptotic Cells | NSCLC | Liensinine | Increase in apoptotic and dead cells | [7] |

| Cleaved Caspase-9/PARP | NSCLC | Liensinine | Upregulation | [7] |

| Combination Therapy | ||||

| Cell Viability | Breast Cancer | Liensinine + Doxorubicin | Marked decrease compared to monotherapy | [5][6] |

| Apoptosis | Breast Cancer | Liensinine + Doxorubicin | Significant increase compared to monotherapy | [5][6] |

Key Experimental Protocols

Validating the mechanism of Liensinine requires specific assays designed to monitor autophagic flux and lysosomal function.

Autophagic Flux Assay with mRFP-GFP-LC3

This is a crucial assay to distinguish between autophagy induction and late-stage blockade. It utilizes a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3).

-

Principle: The GFP signal is sensitive to the acidic environment of the lysosome and is quenched upon fusion, while the mRFP signal remains stable.

-

Autophagosomes (neutral pH): Appear as yellow puncta (GFP + mRFP).

-

Autolysosomes (acidic pH): Appear as red puncta (mRFP only).

-

-

Methodology:

-

Transfect or transduce target cells with a vector expressing mRFP-GFP-LC3.

-

Treat cells with Liensinine, a positive control (e.g., Bafilomycin A1), a negative control (vehicle), and an autophagy inducer (e.g., starvation medium).

-

Incubate for the desired time period.

-

Fix the cells and acquire images using a fluorescence or confocal microscope.

-

Quantification: Count the number of yellow and red puncta per cell. A significant accumulation of yellow puncta with few or no red puncta in Liensinine-treated cells indicates a blockage of autophagosome-lysosome fusion.[7]

-

-

Expected Result with Liensinine: A dramatic increase in yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes) compared to control cells.

Western Blotting for Autophagy Markers

This biochemical assay quantifies key proteins whose levels change during autophagy.

-

Principle: Autophagy blockade leads to the accumulation of proteins that are either part of the autophagosome (LC3-II) or are normally degraded by it (p62/SQSTM1).

-

Methodology:

-

Lyse cells after treatment with Liensinine and controls.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against LC3 and p62. The LC3 antibody detects both the cytosolic (LC3-I) and lipidated, membrane-bound (LC3-II) forms.

-

Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

Incubate with secondary antibodies and detect via chemiluminescence.

-

-

Expected Result with Liensinine: A significant increase in the LC3-II/LC3-I ratio and a marked increase in total p62 levels.[4][14]

Immunofluorescence Colocalization

This imaging technique visualizes the proximity of autophagosomes and lysosomes.

-

Methodology:

-

Treat cells expressing a fluorescently tagged LC3 (e.g., EGFP-LC3).

-

Stain lysosomes with a specific dye (e.g., LysoTracker Red) or an antibody against a lysosomal membrane protein (e.g., LAMP1).

-

Acquire images using a confocal microscope.

-

Analyze the degree of colocalization between the green (autophagosome) and red (lysosome) signals.

-

-

Expected Result with Liensinine: A significant reduction in the colocalization of LC3 puncta with lysosomes compared to untreated or autophagy-induced cells, indicating a failure of fusion.[5]

Therapeutic Implications and Future Directions

The ability of Liensinine to block the final, degradative stage of autophagy makes it a valuable tool in cancer research. In many cancers, autophagy acts as a pro-survival mechanism, helping tumor cells withstand the stress induced by chemotherapy. By inhibiting this survival pathway, Liensinine can re-sensitize resistant cancer cells to treatment.[5][6] The combination of Liensinine with agents like doxorubicin has been shown to be synergistic, leading to enhanced apoptosis and reduced tumor growth in preclinical models.[5][6] This effect is partly attributed to the excessive accumulation of autophagosomes and damaged mitochondria, which triggers mitochondrial fission and the intrinsic apoptotic pathway.[5][15]

Future research should focus on further elucidating the precise protein-protein interactions disrupted by Liensinine within the lysosomal fusion machinery and exploring its efficacy and safety in more complex in vivo models for various cancer types.

References

- 1. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Mechanism of Autophagosome–Lysosome Fusion in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of Liensinine Perchlorate for Anti-Pulmonary Fibrosis Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pulmonary fibrosis (PF), particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal interstitial lung disease with limited therapeutic options.[1][2] The pathogenesis involves complex processes, including persistent alveolar epithelial cell injury, the accumulation of activated fibroblasts and myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and loss of lung function.[2][3] The transforming growth factor-beta (TGF-β) signaling pathway is a crucial mediator in the progression of tissue fibrosis.[4] This document outlines a comprehensive, multi-stage preclinical screening protocol to evaluate the potential anti-pulmonary fibrosis activity of Liensinine Perchlorate, a bisbenzylisoquinoline alkaloid.[5] The proposed workflow integrates robust in vitro cellular assays and a well-established in vivo animal model to assess the compound's efficacy in modulating key fibrotic pathways.

Introduction to this compound

Liensinine, an active constituent of Nelumbo nucifera (lotus), has demonstrated various pharmacological activities, including anti-hypertension and anti-cancer effects.[5][6] Studies have shown that liensinine can inhibit the TGF-β1/P-smad3 signaling pathway, a key cascade in the development of fibrosis, in other disease contexts.[7][8] Furthermore, the related compound isoliensinine has been shown to possess a significant inhibitory effect on bleomycin-induced pulmonary fibrosis in mice, suggesting that liensinine and its derivatives are promising candidates for anti-fibrotic drug discovery.[9] This guide details an initial screening strategy to formally assess the anti-pulmonary fibrosis potential of this compound.

Preclinical Screening Workflow

A systematic approach is essential for the initial evaluation of a candidate compound. The screening process begins with in vitro models to establish cellular effects and mechanism of action before proceeding to more complex in vivo efficacy studies.

References

- 1. Bleomycin induced Pulmonary Fibrosis Model - Creative Biolabs [creative-biolabs.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. New therapeutics based on emerging concepts in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Apoptosis | TargetMol [targetmol.com]

- 7. Liensinine inhibits progression of intrahepatic cholangiocarcinoma by regulating TGF-β1 /P-smad3 signaling through HIF-1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Liensinine Perchlorate: A Novel Apoptosis Inducer in Cancer Cells - A Technical Guide

Introduction

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive research has demonstrated its ability to selectively induce apoptosis in a variety of cancer cell types while exhibiting minimal cytotoxicity to normal cells.[2][3] This technical guide provides an in-depth overview of the discovery, mechanisms of action, and experimental validation of this compound as an apoptosis inducer, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

This compound employs a multi-pronged strategy to trigger programmed cell death in cancer cells. Its mechanisms of action converge on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Induction of Mitochondrial Dysfunction and Oxidative Stress

A primary mechanism of this compound-induced apoptosis involves the disruption of mitochondrial function.[2][4] Treatment with this compound leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C into the cytoplasm.[4] This is closely linked to the generation of reactive oxygen species (ROS), which creates a state of oxidative stress within the cancer cells.[3][5] The accumulation of ROS further damages cellular components and activates stress-related signaling pathways, ultimately pushing the cell towards apoptosis.[3]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer cell survival and proliferation:

-

Activation of the JNK Signaling Pathway: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis in response to cellular stress.[2]

-

Inhibition of the PI3K/AKT Signaling Pathway: This pro-survival pathway is significantly inhibited by this compound, leading to the downregulation of downstream anti-apoptotic proteins.[3][4][6]

-

Suppression of the JAK2/STAT3 Pathway: In osteosarcoma cells, liensinine has been shown to suppress the activation of the JAK2/STAT3 pathway, which is crucial for cancer cell proliferation and survival.

Cell Cycle Arrest